Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate
Description
Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate is a brominated isoxazole derivative synthesized via acylation and cyclization reactions. Key synthetic steps include heating at 65°C for 3 hours, acidification to pH 3, and recrystallization from methanol, yielding the intermediate 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylic acid (70) at 83% yield . The compound exhibits a melting point of 233–235°C in its carboxylic acid form and serves as a precursor for bioactive derivatives, such as antagonists targeting human receptors . Its structure features a 2,6-dibromophenyl group and a 5-methylisoxazole core, which influence its electronic and steric properties.
Properties
Molecular Formula |
C12H9Br2NO3 |
|---|---|
Molecular Weight |
375.01 g/mol |
IUPAC Name |
methyl 3-(2,6-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H9Br2NO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3 |
InChI Key |
BDGRXMORHHKBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Br)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the 2 and 6 positions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the isoxazole ring play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s analogs vary in phenyl substituents (Br, Cl, F), ester groups (methyl, ethyl), and isoxazole modifications. These differences significantly alter molecular weight, lipophilicity (LogP), and reactivity:
Table 1: Comparative Physicochemical Properties
| Compound Name | Phenyl Substituents | Ester Group | Molecular Weight | LogP | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate | 2,6-dibromo | Methyl | ~356.0* | N/A | N/A | 83† |
| Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | 2,6-dichloro | Methyl | 286.11 | N/A | N/A | N/A |
| Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | 2,6-dichloro | Ethyl | 300.14 | 3.35 | N/A | N/A |
| Ethyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate | 2,6-difluoro | Ethyl | ~266.2* | N/A | N/A | N/A |
*Calculated based on molecular formula; †Yield for intermediate carboxylic acid (70) .
- Ester Groups : Ethyl esters (e.g., Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate) exhibit higher molecular weights and LogP values (3.35) than methyl esters, suggesting greater hydrophobicity .
- Synthetic Efficiency : The dibromophenyl derivative’s intermediate (70) is synthesized in 83% yield, while its amidoxime derivatives (e.g., compound 74) achieve yields up to 97%, indicating robust acylation protocols .
Research Implications
- Drug Design : Brominated derivatives may offer enhanced binding affinity in hydrophobic receptor pockets compared to chlorinated or fluorinated analogs.
- Synthetic Optimization : High yields in dibromophenyl derivative synthesis (83–97%) highlight efficient protocols for halogenated isoxazoles .
- LogP Considerations : Ethyl esters’ higher LogP values (3.35) suggest improved bioavailability over methyl esters, though this requires validation via pharmacokinetic studies .
Biological Activity
Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.
Chemical Structure and Synthesis
The compound belongs to the isoxazole family, characterized by the presence of a methyl group at the 5-position and a dibromophenyl group at the 3-position. The molecular formula is . Its synthesis typically involves the condensation reaction of 2,6-dibromobenzoyl chloride with methyl isoxazole-4-carboxylate in the presence of a base like triethylamine under reflux conditions. The final product is purified using techniques such as recrystallization or column chromatography.
Biological Activity Overview
Research indicates that derivatives of isoxazole exhibit various biological activities, including:
- Anticancer Properties : this compound has shown inhibitory effects against specific kinases implicated in cancer progression, such as c-Src kinase. This suggests potential applications in cancer therapeutics.
- Immunosuppressive Effects : Studies have indicated that similar isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce tumor necrosis factor (TNF-α) production in response to lipopolysaccharide (LPS), highlighting their immunosuppressive potential.
- Transcription Factor Inhibition : The compound may inhibit transcription factors involved in cardiac gene regulation, such as GATA4 and NKX2-5, positioning it as a candidate for treating cardiovascular diseases.
Case Studies and Experimental Results
- Anticancer Activity :
- Immunosuppressive Properties :
- Structure-Activity Relationship :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
